

Structural Basis for RY796 Inhibition of Kv2 Channels: A Technical Guide

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Compound of Interest

Compound Name: ry796

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Abstract

This technical guide provides an in-depth overview of the structural and mechanistic basis for the inhibition of Kv2 voltage-gated potassium channels by the selective inhibitor **RY796**. While a direct co-crystal or cryo-EM structure of **RY796** bound to a Kv2 channel is not publicly available, a wealth of data from studies on the closely related analog, RY785, elucidates a "gated access" mechanism of action. This document synthesizes the available quantitative data, details the key experimental protocols used in the discovery and characterization of this class of inhibitors, and presents visualizations of the proposed inhibitory mechanism and experimental workflows.

Introduction to Kv2 Channels and the Inhibitor RY796

Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability in a variety of tissues, including the nervous system, pancreas, and smooth muscle. The Kv2 subfamily, comprising Kv2.1 and Kv2.2, are highly expressed in the brain and pancreatic islets.^[1] In neurons, they are involved in setting the resting membrane potential and shaping action potential firing patterns. In pancreatic β -cells, Kv2.1 channels play a role in regulating insulin secretion.^[1]

RY796 is a potent and selective small molecule inhibitor of Kv2 channels.[2] It emerged from medicinal chemistry optimization of initial hits identified in a high-throughput automated electrophysiology screen.[3] **RY796** exhibits selectivity for the Kv2 subfamily over other Kv channels as well as sodium and calcium channels.[3] This selectivity makes it a valuable tool for dissecting the physiological roles of Kv2 channels and a potential starting point for the development of novel therapeutics.

Quantitative Data for RY796 Inhibition

The inhibitory potency of **RY796** against Kv2.1 and Kv2.2 has been determined using automated electrophysiology assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

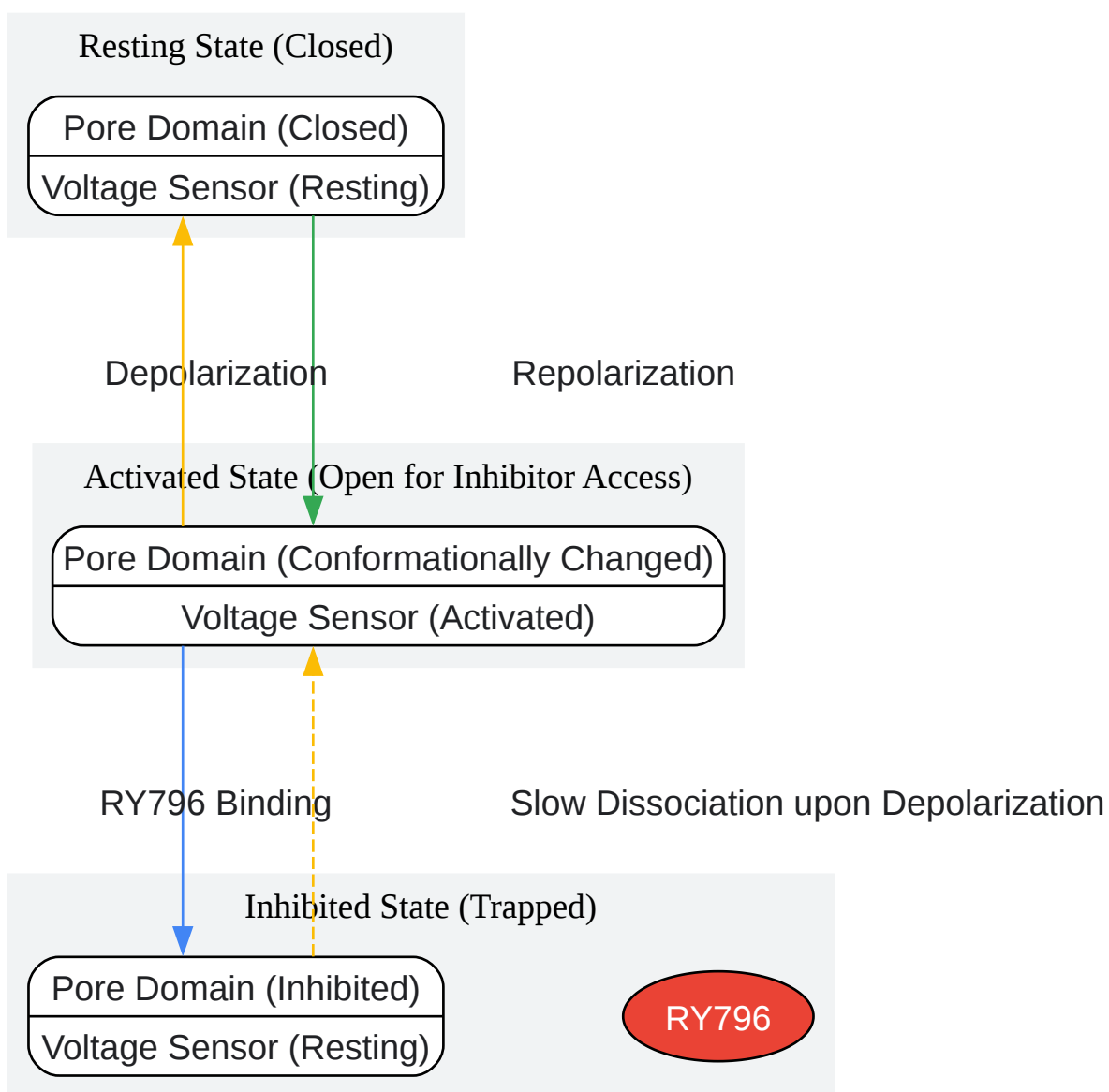
Target	Inhibitor	IC ₅₀ (μM)	Assay Platform
Kv2.1	RY796	0.25[2]	IonWorks (Automated Electrophysiology)
Kv2.2	RY796	0.09[2]	IonWorks (Automated Electrophysiology)

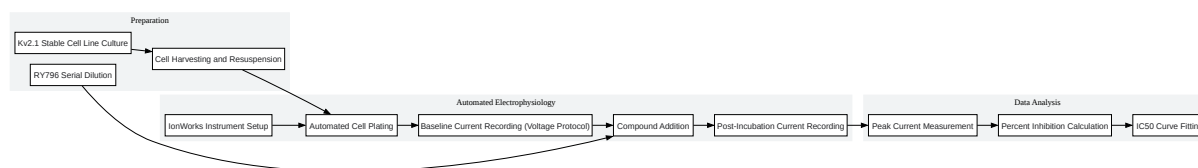
Proposed Mechanism of Action: Gated Access Inhibition

The inhibitory mechanism of **RY796** is understood through studies of its close analog, RY785. This class of inhibitors does not act as simple pore blockers of the open channel. Instead, they employ a "gated access" mechanism, where the inhibitor requires the channel to undergo a conformational change, driven by voltage sensor activation, to access its binding site within the central cavity.

Upon membrane depolarization, the voltage sensors of the Kv2 channel move, leading to a conformation that exposes a binding site for **RY796** within the central cavity of the pore domain. The inhibitor can then enter and bind. Once bound, **RY796** is thought to stabilize a non-conducting state of the channel. When the membrane repolarizes and the voltage sensors return to their resting state, the access pathway to the binding site is closed, effectively trapping

the inhibitor within the channel. This trapped state prevents the channel from conducting potassium ions upon subsequent depolarizations until the inhibitor dissociates.





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- 3. RY796 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
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